N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Functional Groups: The chlorophenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions. The pyridine carboxamide moiety can be added via a coupling reaction with a suitable pyridine derivative.
Final Assembly: The final compound is obtained by coupling the functionalized indole core with the pyridine carboxamide under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the pyridine carboxamide moiety may target specific enzymes involved in metabolic pathways . The exact molecular targets and pathways involved will depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Pyridine Carboxamides: Compounds like nicotinamide and isoniazid feature the pyridine carboxamide moiety but have different substituents and therapeutic applications.
Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine share the trifluoromethyl group but differ in their overall structure and reactivity.
Properties
Molecular Formula |
C23H19ClF3N3O3 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19ClF3N3O3/c1-21(2)11-16-18(17(31)12-21)22(23(25,26)27,29-19(32)13-7-9-28-10-8-13)20(33)30(16)15-5-3-14(24)4-6-15/h3-10H,11-12H2,1-2H3,(H,29,32) |
InChI Key |
CCUCDVFIRFBLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)Cl)(C(F)(F)F)NC(=O)C4=CC=NC=C4)C |
Origin of Product |
United States |
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